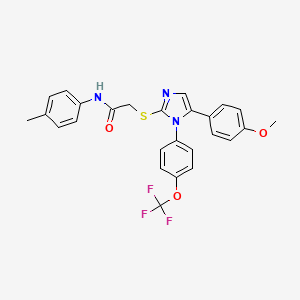

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (hereafter referred to as the target compound) features a central imidazole core substituted with a 4-methoxyphenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O3S/c1-17-3-7-19(8-4-17)31-24(33)16-36-25-30-15-23(18-5-11-21(34-2)12-6-18)32(25)20-9-13-22(14-10-20)35-26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJPXWTXRURUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound, also known as 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, is believed to interact with its targets through a mechanism involving electron donor–acceptor (EDA) complexes. This interaction can lead to an intramolecular single electron transfer (SET) reaction under visible light irradiation.

Biochemical Pathways

The compound’s ability to undergo s-trifluoromethylation suggests it may influence pathways involving thiophenols.

Result of Action

The compound’s ability to undergo S-trifluoromethylation under photoredox catalyst-free conditions suggests it may have potential applications in the synthesis of other compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. In the case of this compound, visible light irradiation is a key environmental factor that enables its intramolecular SET reaction

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 455.52 g/mol. The structure features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety often interacts with enzymes, potentially acting as a competitive inhibitor. This interaction can modulate pathways involved in cell proliferation and apoptosis.

- Receptor Binding : The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating the compound's ability to penetrate cell membranes and bind to specific receptors.

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer properties. For instance:

- Case Study : A study on imidazole derivatives showed that they could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

- Mechanism : The compound may disrupt the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Study Findings : In vitro tests demonstrated that similar thioether-containing compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria .

- Potential Applications : These findings suggest that this compound could be developed as a novel antibiotic or as part of combination therapies against resistant bacterial strains.

Data Table: Summary of Biological Activities

Research Findings

A comprehensive review highlighted the pharmacological profiles of imidazole derivatives, noting their efficacy against multiple targets including:

- Antifungal : Exhibiting activity against Candida species.

- Antiviral : Some derivatives showed effectiveness against viral infections by inhibiting viral replication processes.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with imidazole derivatives exhibit anticancer activities. The presence of the methoxy and trifluoromethoxy groups may enhance the selectivity and potency against various cancer cell lines. For example, studies have shown that similar imidazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The thioacetamide moiety in this compound suggests potential antimicrobial properties. Compounds containing sulfur are often investigated for their ability to combat bacterial infections, particularly in the context of increasing antibiotic resistance. Preliminary studies have indicated that related thioamide compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Drug Development

Given its structural features, this compound is a candidate for further investigation in drug development pipelines. The imidazole scaffold is known for its versatility in medicinal chemistry, often serving as a building block for various therapeutic agents. Its derivatives have been explored for applications in treating conditions such as hypertension, inflammation, and cancer .

Molecular Probes

The unique combination of functional groups allows this compound to be utilized as a molecular probe in biological research. It can be designed to interact selectively with specific biological targets, aiding in the elucidation of biochemical pathways and mechanisms of action within cells.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of similar imidazole derivatives on human breast cancer cell lines. The results indicated that modifications to the imidazole ring significantly influenced cytotoxicity levels. Compounds with trifluoromethoxy substitutions demonstrated enhanced activity compared to their non-substituted counterparts, suggesting that the title compound may exhibit similar or improved efficacy .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, researchers synthesized several thioamide derivatives and tested them against common bacterial strains. The results showed that compounds with thioacetamide functionalities had notable antibacterial effects, particularly against resistant strains of Staphylococcus aureus. This highlights the potential use of the title compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural Comparison of the Target Compound and Analogs

*Calculated based on molecular formula.

†Calculated from molecular formula provided in .

Key Observations:

The 4-fluorophenyl substituent in Compound 9 () offers moderate electron withdrawal, which may reduce metabolic degradation compared to methoxy groups .

Acetamide Substituents :

- The p-tolyl group in the target compound and ’s analog introduces steric bulk and lipophilicity, which may improve membrane permeability compared to thiazol-2-yl substituents () .

Synthetic Routes :

- Analogs in and were synthesized using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile), suggesting a common methodology for imidazole-thioacetamide derivatives .

- The target compound’s synthesis likely follows similar protocols, though explicit details are absent in the provided evidence.

Implications of Substituent Variations

- Trifluoromethoxy vs.

- Chloro vs. Fluoro Substituents :

The 4-chlorophenyl group in ’s compound may confer greater steric hindrance and metabolic stability compared to the 4-fluorophenyl group in ’s compound . - Thiazol-2-yl vs. p-Tolyl Acetamide : Thiazol-2-yl substituents () introduce heterocyclic polarity, which could improve aqueous solubility but reduce cell permeability compared to the hydrophobic p-tolyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing the target compound, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-mercaptoimidazole derivatives and chloroacetamide intermediates in the presence of potassium carbonate as a base catalyst. Ethanol is effective for recrystallization to enhance purity . Validate purity using melting point analysis, HPLC (>95% purity), and elemental analysis (C, H, N within ±0.4% of theoretical values). IR and NMR (¹H/¹³C) confirm functional groups and structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Use ¹H NMR to verify aromatic protons (δ 6.8–8.1 ppm) and acetamide NH (δ ~10.2 ppm). ¹³C NMR identifies carbonyl (C=O, ~168 ppm) and imidazole/aryl carbons. IR confirms thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the theoretical molecular weight .

Q. How can in vitro biological activity (e.g., anticancer, antimicrobial) be systematically evaluated?

- Methodological Answer : Conduct MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial activity, use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) and triplicate experiments to ensure reproducibility. Data interpretation should consider IC₅₀ values and structure-activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell line susceptibility, assay conditions (e.g., serum concentration), or compound solubility. Perform dose-response curves with standardized protocols (e.g., fixed incubation time, DMSO concentration ≤0.1%). Use molecular docking to predict binding affinities to targets (e.g., COX-2, tubulin) and validate with enzymatic assays. Cross-reference substituent effects: e.g., electron-withdrawing groups (CF₃O) may enhance target binding compared to methoxy .

Q. How can molecular docking guide the design of derivatives with improved target affinity?

- Methodological Answer : Dock the compound into active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., acetamide NH with Arg120) and hydrophobic interactions (trifluoromethoxy with Val523). Modify substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to optimize π-π stacking. Validate predictions with free energy calculations (MM-GBSA) and synthesize top candidates for in vitro testing .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24, and 48 hours. Identify degradation products using LC-MS. Stability <90% after 24 hours suggests need for prodrug strategies (e.g., esterification of acetamide). Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. How can substituent effects on solubility and bioavailability be quantified?

- Methodological Answer : Measure solubility in PBS and octanol-water (logP via shake-flask method). Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility. Assess permeability using Caco-2 cell monolayers; Papp values >1×10⁻⁶ cm/s indicate good absorption. Computational tools (e.g., SwissADME) predict Lipinski’s rule compliance. For poor solubility, consider nanoformulation (liposomes) or co-solvents (PEG 400) .

Q. What analytical methods ensure batch-to-batch consistency in academic-scale synthesis?

- Methodological Answer : Implement QC protocols:

- HPLC : Retention time ±0.1 min, peak area RSD ≤2%.

- TLC : Single spot in ethyl acetate/hexane (1:1).

- Karl Fischer titration : Moisture content ≤0.2%.

- XRD : Compare diffraction patterns to reference.

Document deviations (e.g., impurities >0.5%) and optimize reaction conditions (e.g., inert atmosphere) to minimize variability .

Q. How can in silico toxicity profiling reduce reliance on animal testing?

- Methodological Answer : Use ProTox-II to predict hepatotoxicity, mutagenicity, and LD₅₀. Screen for Pan-Assay Interference Compounds (PAINS) via ZINC20. Ames test predictions identify mutagenic risks. Prioritize derivatives with low toxicity scores (e.g., hepatotoxicity probability <30%) for further testing. Combine with Zebrafish embryo assays (FET) for ecotoxicity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.